molecular formula C36H64O8Sn B13760115 Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate CAS No. 24660-23-9

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate

Cat. No.: B13760115
CAS No.: 24660-23-9
M. Wt: 743.6 g/mol
InChI Key: WPMZBGWYNQCTRW-YFQJWWFYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate typically involves a multi-step process. One common method includes the bimolecular nucleophilic substitution (SN2) reaction, where 1-bromodecane is covalently grafted onto a precursor molecule . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate apart is its unique combination of functional groups and its ability to form stable complexes with various molecular targets

Properties

CAS No.

24660-23-9

Molecular Formula

C36H64O8Sn

Molecular Weight

743.6 g/mol

IUPAC Name

1-O-decyl 4-O-[dibutyl-[(Z)-4-decoxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate

InChI

InChI=1S/2C14H24O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*11-10-;;;

InChI Key

WPMZBGWYNQCTRW-YFQJWWFYSA-L

Isomeric SMILES

CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.